![molecular formula C14H9Cl3 B14440007 Benzene, 1,1'-(1-chloro-1,2-ethenediyl)bis[4-chloro- CAS No. 76905-73-2](/img/no-structure.png)
Benzene, 1,1'-(1-chloro-1,2-ethenediyl)bis[4-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(1-chloro-1,2-ethenediyl)bis[4-chloro-] is an organic compound with the molecular formula C14H10Cl2 It is a derivative of benzene, featuring two chlorine atoms and an ethenediyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1-chloro-1,2-ethenediyl)bis[4-chloro-] typically involves the reaction of benzene derivatives with chlorinated ethenes under controlled conditions. One common method is the electrophilic aromatic substitution, where benzene reacts with chlorinated ethene in the presence of a catalyst, such as aluminum chloride (AlCl3), to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as OH-, NH3, under basic or neutral conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(1-chloro-1,2-ethenediyl)bis[4-chloro-] has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-(1-chloro-1,2-ethenediyl)bis[4-chloro-] involves its interaction with molecular targets through electrophilic or nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways and molecular targets depend on the context of its application and the nature of the interacting species .
Similar Compounds:
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
- Benzene, 1,1’-(1,2-dimethyl-1,2-ethenediyl)bis-
- Benzene, 1,1’-ethenylidenebis[4-chloro-]
Comparison: Benzene, 1,1’-(1-chloro-1,2-ethenediyl)bis[4-chloro-] is unique due to the presence of both chlorine atoms and the ethenediyl group, which impart distinct chemical properties and reactivity.
Eigenschaften
76905-73-2 | |
Molekularformel |
C14H9Cl3 |
Molekulargewicht |
283.6 g/mol |
IUPAC-Name |
1-chloro-4-[1-chloro-2-(4-chlorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H9Cl3/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-9H |
InChI-Schlüssel |
VJYJFYWOFVYWJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=C(C2=CC=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.